(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a 2,4-dimethylphenyl ring. Its chemical formula is and it has a molecular weight of approximately 211.73 g/mol. This compound is identified by the CAS number 1213360-96-3 and is typically available in hydrochloride salt form, which enhances its solubility in water and makes it suitable for various applications in research and industry .
Research indicates that (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride exhibits potential biological activities, particularly in modulating enzyme and receptor interactions. It may act as an agonist or antagonist at specific molecular targets, influencing various biochemical pathways. Studies are ongoing to explore its pharmacological properties and possible therapeutic applications.
The synthesis methods for (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride can be categorized into laboratory-scale and industrial-scale processes:
(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride has several applications across various fields:
Interaction studies involving (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies help elucidate its mechanism of action, which may involve altering receptor conformations or competing with endogenous substrates. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .
Several compounds share structural similarities with (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride. Here are a few notable examples:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (R)-Cyclopropyl(phenyl)methanamine hydrochloride | 1416450-04-8 | C10H14ClN | 183.68 g/mol |
| (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride | 1213682-09-7 | C12H18ClN | 211.73 g/mol |
What sets (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride apart from similar compounds is its specific chiral configuration and the unique combination of functional groups that contribute to its distinct biological activity profile. The presence of both cyclopropyl and 2,4-dimethylphenyl groups allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry .
The compound is formally named (R)-cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride under IUPAC guidelines. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol (free base: 175.27 g/mol). The hydrochloride salt form enhances stability and crystallinity, critical for purification and handling.
The (R)-configuration at the chiral center arises from the spatial arrangement of the cyclopropane ring relative to the 2,4-dimethylphenyl group. This enantiomeric purity is typically achieved through asymmetric synthesis or chiral resolution techniques, though specific methodologies remain proprietary in published literature.